molecular formula C10H11ClO B1595067 1-(2-Chlorophenyl)but-3-en-1-ol CAS No. 24165-66-0

1-(2-Chlorophenyl)but-3-en-1-ol

Cat. No.: B1595067
CAS No.: 24165-66-0
M. Wt: 182.64 g/mol
InChI Key: BFIIUQFVPDIOLQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a chlorophenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)but-3-en-1-ol can be synthesized through the allylation of 2-chlorobenzaldehyde with allyl bromide. This reaction is typically mediated by a tin/iodine system in water . The reaction conditions involve the use of a catalyst and a solvent to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 1-(2-chlorophenyl)but-3-en-1-one.

    Reduction: Formation of 1-(2-chlorophenyl)butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)but-3-en-1-ol has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)but-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential use in medicinal applications.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)ethanol: Similar structure but with a shorter carbon chain.

    1-(2-Chlorophenyl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

    1-(2-Chlorophenyl)butan-1-ol: Similar structure but with a saturated carbon chain.

Uniqueness: 1-(2-Chlorophenyl)but-3-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.

Properties

IUPAC Name

1-(2-chlorophenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIIUQFVPDIOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323680
Record name 1-(2-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24165-66-0
Record name 2-Chloro-α-2-propen-1-ylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24165-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404643
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24165-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404643
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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